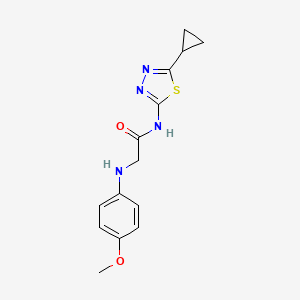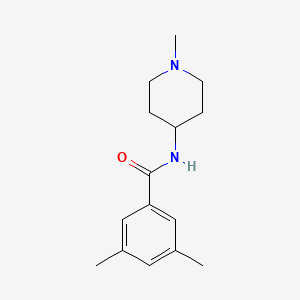
N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, commonly known as CPG-37157, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that plays a crucial role in regulating mitochondrial calcium uptake.
Mécanisme D'action
CPG-37157 is a selective inhibitor of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, a protein complex that regulates mitochondrial calcium uptake. By inhibiting the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, CPG-37157 reduces mitochondrial calcium overload and prevents cell death. This mechanism of action has been demonstrated in various cell types, including cardiomyocytes and neurons.
Biochemical and physiological effects:
CPG-37157 has been shown to have various biochemical and physiological effects, including reducing mitochondrial calcium overload, preventing cell death, improving cardiac function, and improving cognitive function. It has also been shown to reduce oxidative stress and inflammation in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPG-37157 is its specificity for the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, which allows for selective inhibition of mitochondrial calcium uptake. This specificity also reduces the potential for off-target effects. However, one limitation of CPG-37157 is its relatively low potency, which may require higher concentrations for effective inhibition of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide.
Orientations Futures
For research on CPG-37157 include further studies on its potential therapeutic applications in various diseases, including heart failure and neurodegenerative diseases. Additionally, further studies on its mechanism of action and potential off-target effects are needed. The development of more potent and selective inhibitors of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide may also be an area of future research.
Méthodes De Synthèse
CPG-37157 can be synthesized via a multi-step process starting from commercially available starting materials. The first step involves the preparation of 5-cyclopropyl-1,3,4-thiadiazole-2-amine, which is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide. This intermediate is then coupled with glycine methyl ester hydrochloride to obtain CPG-37157.
Applications De Recherche Scientifique
CPG-37157 has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, heart failure, and neurodegenerative diseases. It has been shown to protect against mitochondrial calcium overload and prevent cell death in various cell types. In animal models, CPG-37157 has been found to improve cardiac function and reduce infarct size following ischemia-reperfusion injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-11-6-4-10(5-7-11)15-8-12(19)16-14-18-17-13(21-14)9-2-3-9/h4-7,9,15H,2-3,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGNEASMXHIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5135069.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)

![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5135116.png)
![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)
![N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5135134.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5135154.png)
![3-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5135168.png)